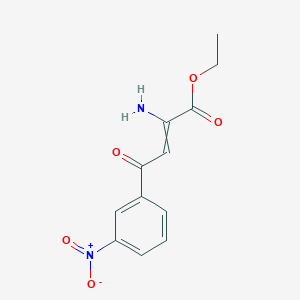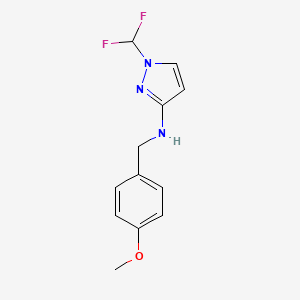![molecular formula C9H15F2N3 B11738640 butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738640.png)
butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine: is a chemical compound that features a butyl group attached to a pyrazole ring substituted with a difluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(difluoromethyl)-1H-pyrazole with butylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate for producing a wide range of products .
Wirkmechanismus
The mechanism of action of butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
- Butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Butyl({[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Butyl({[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness: Butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H15F2N3 |
|---|---|
Molekulargewicht |
203.23 g/mol |
IUPAC-Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H15F2N3/c1-2-3-5-12-7-8-4-6-14(13-8)9(10)11/h4,6,9,12H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
KXONCTPSLWUYAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=NN(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11738559.png)
![N-{[3-nitro-4-(phenylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B11738561.png)
![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738565.png)
![(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide](/img/structure/B11738566.png)
![1-[2-(2,5-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11738569.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738577.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738578.png)

![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)

